3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine
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Overview
Description
3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H8F2N2O2 and a molecular weight of 226.18 g/mol . It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential . This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with an amine group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials . The process is designed to ensure high purity and yield, suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-(Difluoromethoxy)phenyl)isoxazol-5-amine include other isoxazole derivatives, such as:
- 3-(3-(Methoxy)phenyl)isoxazol-5-amine
- 3-(3-(Trifluoromethoxy)phenyl)isoxazol-5-amine
- 3-(3-(Chloromethoxy)phenyl)isoxazol-5-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H8F2N2O2/c11-10(12)15-7-3-1-2-6(4-7)8-5-9(13)16-14-8/h1-5,10H,13H2 |
InChI Key |
UINYQHQOMKUUFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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